molecular formula C14H10N6O3 B11333286 3-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11333286
M. Wt: 310.27 g/mol
InChI Key: NRFCGQVJZCSKJZ-UHFFFAOYSA-N
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Description

3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a tetrazole ring, and a benzamide moiety, making it a subject of interest in the study of energetic materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method includes the reaction of an aromatic amine with sodium azide and a nitro compound under acidic conditions. The resulting intermediate is then coupled with a benzoyl chloride derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen atoms.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with nitro, halogen, or other functional groups.

Scientific Research Applications

3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and tetrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-NITRO-1H-1,2,4-TRIAZOLE: Another nitrogen-rich compound with similar energetic properties.

    1-(3,5-DINITRO-1H-PYRAZOL-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-5-AMINE: Known for its high thermal stability and use in energetic materials.

    3,5-BIS(3,4-DIAMINO-1,2,4-TRIAZOLE)-1H-PYRAZOLE: A novel energetic material with high nitrogen content and stability.

Uniqueness

3-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE stands out due to its unique combination of a nitro group, tetrazole ring, and benzamide moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C14H10N6O3

Molecular Weight

310.27 g/mol

IUPAC Name

3-nitro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10N6O3/c21-14(10-2-1-3-13(8-10)20(22)23)16-11-4-6-12(7-5-11)19-9-15-17-18-19/h1-9H,(H,16,21)

InChI Key

NRFCGQVJZCSKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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